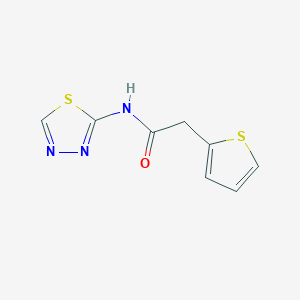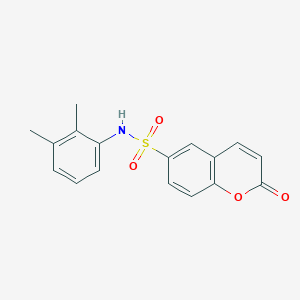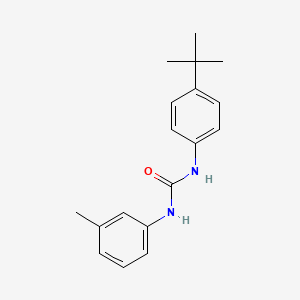![molecular formula C15H9F2N5O B5557583 7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)
7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative within the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and have been the subject of extensive synthetic efforts. These compounds have been synthesized through various methods, often involving multi-component reactions that offer a high degree of selectivity and efficiency.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to the compound , often involves three-component reactions. For instance, Komykhov et al. (2017) demonstrated the synthesis of 5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines via three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Lahmidi et al. (2019) synthesized a novel derivative and characterized its structure using X-ray diffraction and a variety of spectroscopic techniques, highlighting the importance of detailed structural analysis (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, offering a route to a wide range of derivatives with potentially enhanced properties. Farghaly (2008) described reactions of [1,2,4]triazolopyrimidin-5(1H)-ones with different reagents, leading to the synthesis of substituted pyridines, pyrazoles, and isoxazoles (Farghaly, 2008).
Aplicaciones Científicas De Investigación
Anticancer Agents and Tubulin Inhibition
The compound is part of a series of triazolopyrimidines with anticancer properties. These compounds are notable for their unique mechanism of inhibiting tubulin polymerization, which is distinct from that of paclitaxel. They prevent the binding of vincas to tubulin, showing potential in overcoming resistance associated with several multidrug resistance transporter proteins. Selected compounds from this series demonstrated high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models, either through oral or intravenous administration (Zhang et al., 2007).
Antimicrobial Activity
The compound's framework has been utilized to synthesize novel derivatives with promising antimicrobial properties. One study described the creation of new quinolines, chromenes, pyrazoles, and coumarins incorporating triazolopyrimidines. Some of these compounds showed significant antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Antifungal and Antimicrobial Properties
Another study focused on the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions. These compounds were evaluated for their antimicrobial and antifungal activities, showing effectiveness in vitro and underscoring the utility of the triazolopyrimidine scaffold in developing antimicrobial agents (Komykhov et al., 2017).
Anti-Epileptic Activities
Research into the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, inspired by the marine natural product Essramycin, revealed that several compounds exhibited remarkable anti-epileptic effects. This was determined using a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons. Docking studies indicated that these compounds' mechanism might involve interaction with the GABAA receptor, aligning with experimental observations and suggesting a promising avenue for anti-epileptic drug development (Ding et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
11-(2,4-difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O/c1-8-13-12(22-15(20-8)18-7-19-22)4-5-21(14(13)23)11-3-2-9(16)6-10(11)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICSYEUNPFAPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2,4-Difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)


![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)



![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)



![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)